molecular formula C20H25BO4 B1529019 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester CAS No. 1626407-70-2

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Cat. No.: B1529019
CAS No.: 1626407-70-2
M. Wt: 340.2 g/mol
InChI Key: DLRWSMLISBAQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C20H25BO4. It is a versatile compound used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 4-benzyloxy-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.

  • Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to produce boronic acid derivatives.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3).

  • Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are often used.

  • Temperature: Reactions are typically carried out at temperatures ranging from room temperature to 100°C.

Major Products Formed:

  • Biaryls: The primary products of Suzuki-Miyaura cross-coupling reactions are biaryl compounds.

  • Phenolic Derivatives: Oxidation reactions yield phenolic derivatives.

  • Boronic Acid Derivatives: Reduction reactions produce boronic acid derivatives.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, it is used as a probe for studying enzyme activities and as a tool in bioconjugation techniques.

Industry: It is used in the production of fine chemicals and in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester: Used in similar cross-coupling reactions but lacks the benzyloxy and methoxy groups.

  • 4-Benzyloxyphenylboronic acid pinacol ester: Similar structure but without the methoxy group.

  • 2-Methoxyphenylboronic acid pinacol ester: Similar structure but without the benzyloxy group.

Uniqueness: The presence of both benzyloxy and methoxy groups in 4-benzyloxy-2-methoxyphenylboronic acid pinacol ester enhances its reactivity and stability, making it more versatile compared to its similar counterparts.

Properties

IUPAC Name

2-(2-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-12-11-16(13-18(17)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRWSMLISBAQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.